molecular formula C21H21N3O3S B6512953 N-(2,4-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899944-99-1

N-(2,4-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6512953
CAS No.: 899944-99-1
M. Wt: 395.5 g/mol
InChI Key: XEIHSFQNWSEEIR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a dihydropyrazinone core substituted with a 2-methoxyphenyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,4-dimethylphenyl group. Its structural complexity arises from the interplay of electron-donating (methoxy, methyl) and electron-withdrawing (carbonyl) groups, which influence its physicochemical and biological properties .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-8-9-16(15(2)12-14)23-19(25)13-28-20-21(26)24(11-10-22-20)17-6-4-5-7-18(17)27-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIHSFQNWSEEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from published studies. Key differences in substituents, core heterocycles, and observed properties are highlighted.

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name/ID Core Structure Substituents Melting Point (°C) Spectral Features (IR/NMR) Reported Activity
Target Compound Dihydropyrazinone 2,4-Dimethylphenyl, 2-methoxyphenyl Not reported Anticipated: C=O (~1660 cm⁻¹), C≡N (~2210 cm⁻¹) Not available in evidence
13a (C16H15N5O3S) Cyanoacetanilide 4-Methylphenyl, sulfamoylphenyl 288 C=O (1664 cm⁻¹), C≡N (2214 cm⁻¹) Not tested
13b (C17H17N5O4S) Cyanoacetanilide 4-Methoxyphenyl, sulfamoylphenyl 274 C=O (1662 cm⁻¹), C≡N (2212 cm⁻¹) Not tested
923226-64-6 Thienopyrimidinone 3-Chloro-4-methoxyphenyl Not reported Not reported Not reported

Key Observations:

Core Heterocycle Differences: The target compound’s dihydropyrazinone core contrasts with thienopyrimidinone (923226-64-6) and cyanoacetanilide (13a, 13b) scaffolds.

Substituent Effects: Electron-donating groups: The 2-methoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the 4-methoxyphenyl group in 13b. The 2,4-dimethylphenyl acetamide substituent introduces steric bulk, which could reduce bioavailability relative to smaller groups like sulfamoylphenyl in 13a . Sulfanyl linkage: The sulfanyl bridge in the target compound and 923226-64-6 may improve thiol-mediated binding to biological targets compared to cyano groups in 13a–b .

Physicochemical Properties :

  • Melting Points : Methoxy-substituted analogs (e.g., 13b) exhibit lower melting points (274°C) than methyl-substituted derivatives (13a, 288°C), likely due to reduced crystallinity from methoxy’s bulk .
  • Spectral Data : IR spectra for all compounds show characteristic C=O (~1660–1664 cm⁻¹) and C≡N (~2210–2214 cm⁻¹) stretches, confirming structural consistency .

Biological Activity: While the target compound’s activity is unreported in the evidence, structurally related acetamides (e.g., triazole derivatives in ) exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium .

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